molecular formula C16H23N3 B6630528 3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine

3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine

Cat. No. B6630528
M. Wt: 257.37 g/mol
InChI Key: IBNGNMRPEUEWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine is a chemical compound that belongs to the pyrazolamine class of drugs. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine is complex and not fully understood. It is known to interact with a range of receptors in the central nervous system, including the GABA-A receptor, the NMDA receptor, and the dopamine receptor. The compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine are diverse and complex. The compound has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release, the inhibition of certain receptors, and the activation of others. These effects can have a range of downstream effects, including changes in behavior, mood, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine in lab experiments are numerous. The compound is highly potent and selective, making it an ideal tool for investigating the underlying mechanisms of neurological disorders. However, the synthesis of the compound is complex and requires specialized equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are numerous future directions for research on 3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine. Some potential areas of investigation include the compound's effects on specific neurological disorders, the development of new analogs with improved properties, and the exploration of novel therapeutic applications. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the central nervous system.

Synthesis Methods

The synthesis of 3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the pyrazole ring, which is then coupled with an amine group to form the final product. The entire process is complex and requires careful attention to detail to ensure the purity and potency of the final product.

Scientific Research Applications

3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors. These properties make it an attractive candidate for further investigation into the underlying mechanisms of neurological disorders.

properties

IUPAC Name

3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-5-14(13-9-7-12(3)8-10-13)17-16-11-19(4)18-15(16)6-2/h7-11,14,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNGNMRPEUEWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(CC)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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